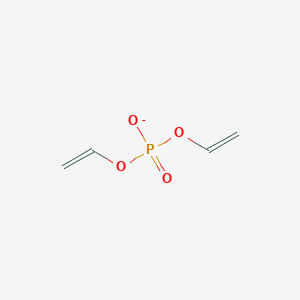

Diethenyl phosphate

Description

Diethenyl phosphate (systematic name pending IUPAC validation) is a hypothesized organophosphate ester characterized by two ethenyl (vinyl) groups attached to a phosphate core.

Properties

CAS No. |

63249-66-1 |

|---|---|

Molecular Formula |

C4H6O4P- |

Molecular Weight |

149.06 g/mol |

IUPAC Name |

bis(ethenyl) phosphate |

InChI |

InChI=1S/C4H7O4P/c1-3-7-9(5,6)8-4-2/h3-4H,1-2H2,(H,5,6)/p-1 |

InChI Key |

PFWTWIIECBCANP-UHFFFAOYSA-M |

Canonical SMILES |

C=COP(=O)([O-])OC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethenyl phosphate can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] Under similar conditions but in the presence of a base, triethyl phosphite is formed .

Industrial Production Methods

Industrial production of diethenyl phosphate involves the use of phosphorus trichloride and ethanol in large-scale reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The by-products, such as hydrogen chloride and ethyl chloride, are removed through distillation and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethenyl phosphate undergoes various chemical reactions, including:

Hydrolysis: Diethenyl phosphate hydrolyzes to give phosphorous acid, especially in the presence of hydrogen chloride.

Transesterification: When treated with an alcohol, diethenyl phosphate undergoes transesterification, resulting in the formation of different phosphonate esters.

P-Alkylation: Diethenyl phosphate can be deprotonated with potassium tert-butoxide, allowing for alkylation at the phosphorus atom.

Common Reagents and Conditions

Hydrolysis: Water and hydrogen chloride.

Transesterification: Alcohols with high boiling points.

P-Alkylation: Potassium tert-butoxide and alkyl halides.

Major Products

Hydrolysis: Phosphorous acid.

Transesterification: Various phosphonate esters.

P-Alkylation: Alkylated phosphonates.

Scientific Research Applications

Diethenyl phosphate has several applications in scientific research:

Mechanism of Action

Diethenyl phosphate exerts its effects through various mechanisms:

Hydrophosphonylation Reaction: It adds across unsaturated groups, such as aldehydes, in a manner similar to the Abramov reaction.

Enzyme Interaction: It interacts with enzymes like cholinesterase and diacylglycerol acyltransferase, affecting their activity.

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key properties of Diethenyl phosphate (inferred) and its analogs:

Stability and Environmental Impact

- Hydrolysis : Diethenyl phosphate’s unsaturated bonds may increase susceptibility to hydrolysis compared to aryl-substituted analogs like diphenyl phosphate .

- Thermal Decomposition : Aryl phosphates (e.g., diphenyl phosphate) decompose above 300°C, whereas alkyl variants (e.g., dimethyl phenyl phosphate) degrade at lower temperatures (~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.